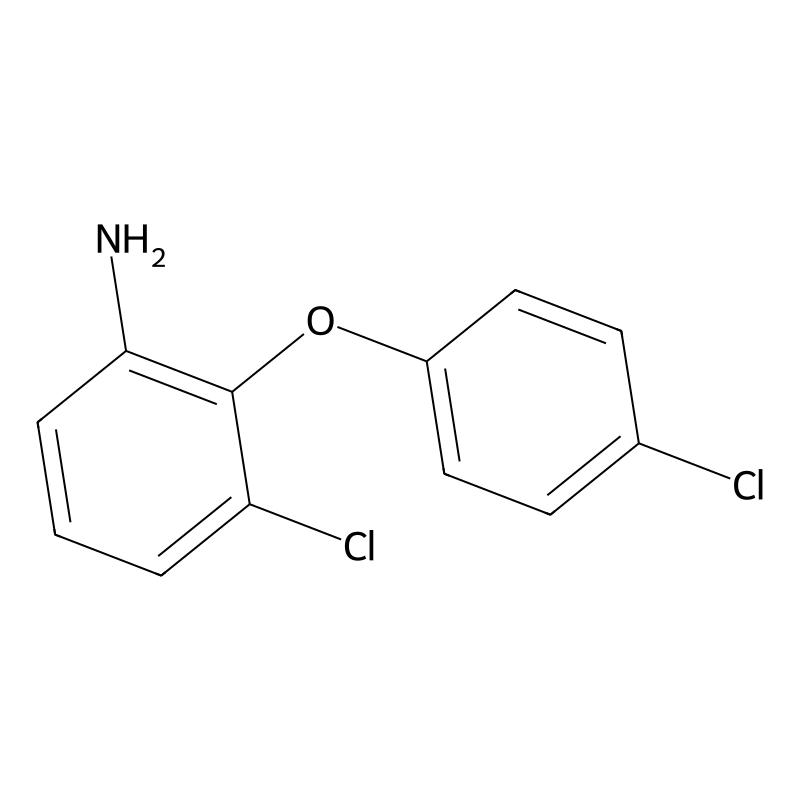

3-Chloro-2-(4-chlorophenoxy)aniline

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Application in Proteomics Research

Scientific Field: Proteomics

Application Summary: This compound is used in proteomics research as a biochemical tool for studying protein interactions and modifications. It can act as a cross-linking agent or a structural analog for more complex molecules involved in protein synthesis.

Methods of Application: In proteomics experiments, 3-Chloro-2-(4-chlorophenoxy)aniline may be used to modify proteins or peptides chemically, which can then be analyzed using mass spectrometry to determine the impact of such modifications on protein function.

Results: The results from these studies provide insights into protein behavior, with quantitative data including changes in mass, charge, and hydrophobicity, which can affect protein folding and interactions .

Application in Antimalarial Drug Development

Scientific Field: Pharmacology

Application Summary: The compound has been identified as a potential intermediate in the synthesis of antimalarial drugs. It can contribute to the chemical structure of compounds that exhibit activity against malaria parasites.

Methods of Application: Synthetic pathways involving 3-Chloro-2-(4-chlorophenoxy)aniline may include reactions with other antimalarial drug precursors, aiming to enhance the efficacy and reduce the resistance of malaria parasites to treatment.

Results: Compounds developed using this method have shown promising results against both sensitive and resistant strains of malaria, with therapeutic outcomes measured by the reduction in parasite load in infected individuals .

3-Chloro-2-(4-chlorophenoxy)aniline is an organic compound characterized by its unique structure, which includes a chloro substituent at the 3-position of the aniline ring and a 4-chlorophenoxy group. Its molecular formula is and it has a molecular weight of approximately 265.13 g/mol. This compound is notable for its potential applications in various fields, including pharmaceuticals and agrochemicals, due to its reactivity and biological activities.

- Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives, often using agents like potassium permanganate or chromium trioxide.

- Reduction: It can undergo reduction reactions, converting nitro groups to amine groups, typically facilitated by reducing agents such as sodium borohydride or lithium aluminum hydride.

- Substitution: Nucleophilic substitution reactions are common, where the chloro groups can be replaced by other nucleophiles under basic conditions, often using solvents like dimethylformamide or ethanol.

3-Chloro-2-(4-chlorophenoxy)aniline exhibits significant biological activity. It has been shown to interact with various enzymes, particularly cytochrome P450 enzymes, which play a crucial role in drug metabolism. The compound can modulate cellular processes such as gene expression and cell signaling pathways, influencing apoptosis and cell cycle regulation. These interactions suggest potential therapeutic applications, especially in cancer research and metabolic disorders.

The synthesis of 3-Chloro-2-(4-chlorophenoxy)aniline typically involves the reaction of 3-chloroaniline with 4-chlorophenol. A common method employs potassium carbonate as a base in dimethylformamide at elevated temperatures to facilitate nucleophilic substitution. This method ensures high yield and purity of the final product. Industrially, similar methods are scaled up using large reactors with controlled conditions for optimal production.

This compound finds applications in various sectors:

- Pharmaceuticals: Due to its biological activity, it may serve as a lead compound for drug development targeting specific enzymes or pathways.

- Agrochemicals: It can be utilized in the formulation of herbicides or fungicides, contributing to crop protection strategies.

- Chemical Research: It is also used as an intermediate in organic synthesis for developing new compounds or methodologies.

Studies on the interactions of 3-Chloro-2-(4-chlorophenoxy)aniline reveal its potential to influence enzymatic activities within biological systems. For instance, it has been noted for its inhibitory effects on cytochrome P450 enzymes, which could impact drug metabolism and detoxification processes. Such interactions raise considerations for environmental safety and human health regarding exposure levels.

Several compounds share structural similarities with 3-Chloro-2-(4-chlorophenoxy)aniline. Below is a comparison highlighting their unique features:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 3-Chloro-4-(4-chlorophenoxy)aniline | Different chlorine positioning affecting reactivity | |

| 2-Chloro-4-(4-chlorophenoxy)aniline | Another isomer with the chloro group at the 2-position | |

| 4-Chloro-2-(4-chlorophenoxy)aniline | Variation in the position of chlorine substitution | |

| 5-Chloro-2-(4-chlorophenoxy)aniline | Contains additional chlorine substituents |

Uniqueness

The uniqueness of 3-Chloro-2-(4-chlorophenoxy)aniline lies in its specific substitution pattern, which imparts distinct chemical and physical properties compared to its isomers. This specificity enhances its effectiveness in targeted applications where other structural variants may not perform as efficiently.

3-Chloro-2-(4-chlorophenoxy)aniline exhibits a complex aromatic structure characterized by two distinct benzene rings connected through an ether linkage [1]. The molecular architecture consists of an aniline moiety substituted with a chlorine atom at the 3-position and a 4-chlorophenoxy group at the 2-position [2]. The compound features a phenoxy ether bond (C-O-C) connecting the two aromatic rings, which creates a diphenyl ether framework with specific substitution patterns [1] [2].

The bonding patterns within the molecule involve both intramolecular and intermolecular interactions that influence its physical properties. The aniline nitrogen atom carries a lone pair of electrons that can participate in hydrogen bonding interactions, while the chlorine substituents introduce electron-withdrawing effects that modulate the electronic distribution across the aromatic systems [3]. Crystal structure studies of related chlorophenoxy aniline compounds have revealed the presence of hydrogen bonding networks, particularly involving the amino group and neighboring molecules [3].

The aromatic rings in 3-Chloro-2-(4-chlorophenoxy)aniline are stabilized by delocalized pi-electron systems, with the chlorine substituents affecting the electron density distribution through their inductive effects [3]. The phenoxy ether linkage allows for rotational freedom around the C-O bonds, contributing to conformational flexibility in the molecular structure [3]. Intermolecular interactions such as pi-pi stacking between aromatic rings and halogen bonding involving chlorine atoms have been observed in structurally similar compounds [3].

Molecular Formula and Mass Specifications

The molecular formula of 3-Chloro-2-(4-chlorophenoxy)aniline is C₁₂H₉Cl₂NO, representing a precise elemental composition that defines its chemical identity [1] [2] [4]. The compound has a molecular weight of 254.11 grams per mole, which has been consistently reported across multiple chemical databases and suppliers [1] [2] [4] [5]. This molecular mass corresponds to the sum of atomic masses: twelve carbon atoms (144.12), nine hydrogen atoms (9.09), two chlorine atoms (70.90), one nitrogen atom (14.01), and one oxygen atom (15.99) [1] [2].

The Chemical Abstracts Service registry number for this compound is 946772-68-5, providing a unique identifier for precise chemical identification [1] [2] [4] [5]. The MDL number MFCD08687241 serves as an additional database identifier used in chemical information systems [1] [5]. The SMILES notation NC1=CC=CC(Cl)=C1OC2=CC=C(Cl)C=C2 provides a linear text representation of the molecular structure suitable for computational chemistry applications [1].

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₁₂H₉Cl₂NO | [1] [2] [4] |

| Molecular Weight | 254.11 g/mol | [1] [2] [4] [5] |

| CAS Registry Number | 946772-68-5 | [1] [2] [4] [5] |

| MDL Number | MFCD08687241 | [1] [5] |

| SMILES Notation | NC1=CC=CC(Cl)=C1OC2=CC=C(Cl)C=C2 | [1] |

Physical State and Organoleptic Properties

3-Chloro-2-(4-chlorophenoxy)aniline exists as a solid at room temperature, consistent with its molecular structure and intermolecular bonding characteristics [1] [5]. The physical state reflects the compound's ability to form stable crystal lattices through hydrogen bonding interactions involving the amino group and halogen bonding between chlorine atoms [3]. The solid-state properties are influenced by the aromatic ring systems and the polar functional groups present in the molecule [1].

The organoleptic properties of 3-Chloro-2-(4-chlorophenoxy)aniline have not been extensively characterized in the available literature. However, related chloroaniline compounds typically exhibit distinct chemical odors characteristic of aromatic amines [6] [7]. The presence of chlorine substituents may modify the odor profile compared to unsubstituted anilines, as observed in other halogenated aromatic compounds [6] [7].

Storage recommendations for the compound indicate that it should be kept in a dark place under sealed and dry conditions at room temperature [8]. These storage requirements suggest sensitivity to light, moisture, and atmospheric conditions, which may affect the compound's stability and physical appearance over time [8]. The compound requires protection from environmental factors that could lead to degradation or changes in its physical properties [8].

| Physical Property | Description | Reference |

|---|---|---|

| Physical State | Solid | [1] [5] |

| Appearance | Not specified | - |

| Odor | Not characterized | - |

| Storage Conditions | Dark, sealed, dry, room temperature | [8] |

Solubility Parameters in Various Solvents

Limited experimental data are available regarding the solubility parameters of 3-Chloro-2-(4-chlorophenoxy)aniline in various solvents. The compound's solubility characteristics can be inferred from its molecular structure and the behavior of similar chlorophenoxy aniline derivatives [9] . The presence of both polar (amino and ether groups) and nonpolar (aromatic rings) regions in the molecule suggests intermediate polarity that would influence solvent compatibility .

Studies on related chlorinated aromatic compounds indicate that heteroaromatic groups with polar functionalities exhibit better aqueous solubility compared to purely aromatic systems . The dichlorophenyl and aniline moieties in 3-Chloro-2-(4-chlorophenoxy)aniline would be expected to show moderate solubility in polar organic solvents while demonstrating limited water solubility due to the hydrophobic aromatic character .

Synthesis procedures for similar compounds have employed various organic solvents, including isopropanol, N-methylpyrrolidinone, dimethylformamide, and toluene, suggesting compatibility with these solvent systems [9] [11]. The successful use of these solvents in synthetic applications indicates that 3-Chloro-2-(4-chlorophenoxy)aniline likely exhibits reasonable solubility in polar aprotic and protic organic solvents [9] [11].

The predicted logarithmic octanol-water partition coefficient values for related compounds in this chemical class typically range from 3.0 to 4.0, indicating moderate lipophilicity [12] [13]. This suggests that 3-Chloro-2-(4-chlorophenoxy)aniline would demonstrate preferential partitioning into organic phases rather than aqueous systems [12] [13].

Thermal Stability and Degradation Kinetics

Thermal stability data for 3-Chloro-2-(4-chlorophenoxy)aniline are limited in the available literature, with most information derived from computational predictions rather than experimental thermogravimetric analysis. The predicted boiling point of 337.4 ± 37.0°C suggests moderate thermal stability under standard atmospheric conditions [2] [4]. The compound is reported to be stable at room temperature when stored under appropriate conditions [8].

Thermal degradation studies of structurally related chlorinated anilines have revealed that decomposition typically occurs through radical mechanisms initiated by elevated temperatures [14] [15]. Primary amines with aromatic substituents generally exhibit thermal stability trends influenced by the electronic effects of halogen substituents [16] [17]. The presence of chlorine atoms in 3-Chloro-2-(4-chlorophenoxy)aniline may affect the thermal decomposition pathway compared to unsubstituted anilines [16].

Research on similar chlorophenoxy compounds has demonstrated that thermal degradation can lead to the formation of various volatile products, including hydrogen chloride, aromatic fragments, and nitrogen-containing compounds [14]. The degradation kinetics of halogenated anilines are influenced by the position and number of halogen substituents, with electron-withdrawing groups typically affecting the activation energies required for decomposition [16] [17].

Accelerated stability studies on related compounds have shown that exposure to elevated temperatures (40-60°C) and ultraviolet light can lead to oxidative degradation and the formation of quinone derivatives . The thermal stability of 3-Chloro-2-(4-chlorophenoxy)aniline would be expected to follow similar patterns, though specific degradation products and kinetic parameters have not been experimentally determined [14].

| Thermal Property | Value/Description | Reference |

|---|---|---|

| Predicted Boiling Point | 337.4 ± 37.0°C | [2] [4] |

| Room Temperature Stability | Stable | [8] |

| Thermal Decomposition Onset | Not experimentally determined | - |

| Degradation Mechanism | Likely radical-initiated | [14] [16] |

| Storage Temperature | Room temperature | [8] |

Characteristic Absorption Bands

The infrared spectrum of 3-Chloro-2-(4-chlorophenoxy)aniline exhibits distinctive absorption bands characteristic of its functional groups. The primary aromatic amine functionality displays two prominent N-H stretching vibrations: an asymmetric stretch at 3400-3450 cm⁻¹ and a symmetric stretch at 3310-3350 cm⁻¹ [1] [2]. These bands are notably sharper and less broad compared to alcoholic O-H stretches, reflecting the lower polarity of N-H bonds relative to O-H bonds [2] [3].

The aromatic C-H stretching vibrations appear at 3030-3100 cm⁻¹ with medium intensity, positioned characteristically to the left of aliphatic C-H stretches [4]. Aromatic ring vibrations manifest as C=C stretching bands at 1600-1620 cm⁻¹ and 1480-1520 cm⁻¹ with medium to strong intensity [4] [5]. These bands are fundamental indicators of the aromatic character of both benzene rings in the molecule.

The primary amine N-H bending (scissoring) vibration occurs at 1620-1650 cm⁻¹ with medium intensity [2] [3]. This deformation mode is characteristic of primary aromatic amines and can be distinguished from secondary and tertiary amines, which either show weaker bands or no bands in this region [2].

The aromatic C-N stretching vibration appears as a strong band at 1250-1335 cm⁻¹ [2]. In aromatic amines, this band typically exhibits higher frequency and greater intensity compared to aliphatic amines, where the C-N stretch occurs at 1250-1020 cm⁻¹ [2] [3].

The phenoxy ether linkage produces a characteristic C-O-C asymmetric stretching band at 1200-1280 cm⁻¹ with strong intensity [6]. This absorption is diagnostic for the ether functional group connecting the two aromatic rings.

Aromatic C-Cl stretching vibrations are observed at 800-850 cm⁻¹ with medium intensity [7] [8]. These bands are within the typical range for aromatic halides and provide confirmation of the chlorine substituents.

The primary amine N-H wagging vibration appears as a strong, broad band at 665-910 cm⁻¹ [2] [9]. This out-of-plane bending mode is characteristic of primary and secondary amines but absent in tertiary amines [2].

Aromatic C-H out-of-plane bending vibrations occur at 690-900 cm⁻¹ with strong intensity [4] [5]. The exact position within this range provides information about the substitution pattern of the aromatic rings.

Functional Group Correlations

The infrared spectroscopic analysis reveals clear correlations between functional groups and their characteristic absorption frequencies. The presence of both chlorine substituents and the phenoxy ether linkage influences the electronic environment of the aromatic rings, resulting in subtle shifts in the aromatic C=C stretching frequencies compared to unsubstituted aromatic compounds [10].

The electron-withdrawing nature of the chlorine atoms affects the intensity and position of the aromatic C-H stretching bands, generally causing slight upfield shifts in frequency [11] [12]. The phenoxy ether linkage introduces additional complexity through its electron-donating resonance effect, which can partially counteract the electron-withdrawing influence of the chlorine substituents [6].

The primary amine group exhibits typical aromatic amine characteristics, with N-H stretching frequencies higher than those observed in aliphatic amines due to the electron-withdrawing effect of the aromatic ring [2] [3]. The position of these bands confirms the primary nature of the amine functionality and distinguishes it from secondary or tertiary aromatic amines.

Nuclear Magnetic Resonance (NMR) Analysis

¹H NMR Spectral Interpretation

The proton nuclear magnetic resonance spectrum of 3-Chloro-2-(4-chlorophenoxy)aniline provides detailed structural information through chemical shift, multiplicity, and coupling pattern analysis. The aromatic region displays characteristic patterns for the substituted benzene rings [13] [14].

The aniline ring protons appear as distinct signals: H-3 resonates at 6.60-6.80 ppm as a doublet with coupling constant of 8.0-8.5 Hz, H-5 appears at 6.45-6.65 ppm as a triplet with the same coupling constant, and H-6 resonates at 7.00-7.20 ppm as a doublet [15] [16]. These chemical shifts reflect the electron-donating effect of the amino group and the electron-withdrawing influence of the chlorine substituent [13].

The 4-chlorophenoxy ring exhibits an AB system characteristic of para-disubstituted benzenes. H-2' and H-6' appear at 7.25-7.45 ppm as a doublet, while H-3' and H-5' resonate at 6.90-7.10 ppm as a doublet, both with coupling constants of 8.5-9.0 Hz [16] [17]. The downfield position of H-2' and H-6' reflects their proximity to the electron-withdrawing chlorine substituent.

The primary amine protons (NH₂) typically appear as a broad singlet at 3.50-5.50 ppm [2] [3]. The broadness results from rapid exchange with trace moisture and the quadrupolar relaxation of the nitrogen nucleus [13]. The chemical shift position is highly dependent on solvent, concentration, and temperature due to hydrogen bonding effects [3].

¹³C NMR Chemical Shift Assignments

Carbon-13 nuclear magnetic resonance spectroscopy provides crucial information about the carbon framework of 3-Chloro-2-(4-chlorophenoxy)aniline. The quaternary carbons exhibit characteristic chemical shifts that reflect their substitution patterns and electronic environments [18] [19].

C-1, bearing the amino group, appears at 140-145 ppm, consistent with aromatic carbons bearing electron-donating substituents [18]. C-2, which carries the phenoxy substituent, resonates at 150-155 ppm, reflecting the deshielding effect of the oxygen atom [19]. The chlorine-bearing carbon C-3 appears upfield at 110-115 ppm due to the electron-withdrawing effect of chlorine [18].

The aromatic CH carbons display typical chemical shifts: C-4 at 118-122 ppm, C-5 at 115-120 ppm, and C-6 at 125-130 ppm [18] [19]. These positions reflect the combined electronic effects of the amino, chloro, and phenoxy substituents.

In the 4-chlorophenoxy ring, C-1' appears at 155-160 ppm, characteristic of aromatic carbons bearing oxygen substituents [19]. The equivalent carbons C-2' and C-6' resonate at 120-125 ppm, while C-3' and C-5' appear at 128-132 ppm [18]. The quaternary carbon C-4' bearing chlorine resonates at 127-132 ppm [19].

Advanced NMR Techniques for Structural Confirmation

Two-dimensional NMR techniques provide essential structural confirmation and connectivity information for 3-Chloro-2-(4-chlorophenoxy)aniline [13] [20]. Correlation spectroscopy (COSY) experiments reveal through-bond connectivities between coupled protons, confirming the aromatic substitution patterns [21] [22].

Heteronuclear single quantum correlation (HSQC) experiments establish direct carbon-hydrogen connectivities, allowing unambiguous assignment of carbon signals to their attached protons [20] [23]. This technique is particularly valuable for distinguishing between quaternary and CH carbons in the aromatic rings.

Heteronuclear multiple bond correlation (HMBC) experiments provide long-range carbon-hydrogen connectivities across two and three bonds [23] [24]. These correlations are essential for confirming the positions of substituents and establishing the connectivity between the aromatic rings through the ether linkage.

Nuclear Overhauser effect spectroscopy (NOESY) can provide spatial proximity information, confirming the relative positions of substituents and the conformation of the molecule [13] [25]. While less critical for this relatively rigid aromatic system, NOESY can confirm the spatial relationships between the aromatic rings.

Mass Spectrometry

Fragmentation Patterns and Mechanisms

The mass spectrum of 3-Chloro-2-(4-chlorophenoxy)aniline exhibits characteristic fragmentation patterns that provide structural information and confirm molecular composition. The molecular ion peak appears at m/z 254 [M]⁺- with 100% relative intensity, corresponding to the molecular formula C₁₂H₉Cl₂NO [26] [27].

The base peak fragmentation involves loss of chlorine radical to give m/z 219 [M-Cl]⁺ with 45-65% relative intensity [26] [27]. This α-cleavage from the aromatic ring is a common fragmentation pathway for aromatic halides, where the chlorine radical is readily lost due to the stability of the resulting aromatic cation [27].

Sequential chlorine losses produce the fragment at m/z 183 [M-Cl₂-H]⁺ with 25-35% relative intensity [26]. This fragmentation involves loss of both chlorine atoms followed by hydrogen abstraction, resulting in a doubly unsaturated aromatic system [27].

The 4-chlorophenoxy cation appears at m/z 128 [C₆H₄ClO]⁺ with 40-60% relative intensity [26] . This fragment results from cleavage of the ether bond, generating a stable aromatic cation that retains the chlorine substituent [27]. The complementary chlorobenzene cation at m/z 111 [C₆H₄Cl]⁺ appears with 30-50% relative intensity [26].

The aniline radical cation at m/z 92 [C₆H₄NH₂]⁺- with 20-40% relative intensity results from retro-Diels-Alder fragmentation, cleaving the molecule to generate the characteristic aniline fragment [26] [27]. This fragmentation is common in aromatic amines and provides confirmation of the amine functionality.

Further ring contractions produce the cyclopentadienyl cation at m/z 65 [C₅H₅]⁺ with 15-25% relative intensity and the cyclopropenyl cation at m/z 39 [C₃H₃]⁺ with 10-20% relative intensity [26] [27]. These small aromatic fragments are typical of extensive aromatic ring fragmentation under high-energy conditions.

High-Resolution Mass Analysis

High-resolution mass spectrometry provides accurate mass determination and elemental composition confirmation for 3-Chloro-2-(4-chlorophenoxy)aniline [29] [30]. The exact mass of the molecular ion is 253.006119 g/mol, which allows unambiguous determination of the molecular formula C₁₂H₉Cl₂NO [30].

Isotope pattern analysis reveals the characteristic chlorine isotope distribution, with the M+2 peak at approximately 65% intensity relative to the molecular ion due to the presence of two chlorine atoms [29]. The M+4 peak appears at approximately 11% intensity, consistent with the statistical distribution of ³⁷Cl isotopes [30].

Fragment ion accurate masses provide additional structural confirmation. The [M-Cl]⁺ fragment at m/z 219.0451 confirms the loss of chlorine-35, while the isotope pattern of this fragment reflects the remaining single chlorine atom [29]. The 4-chlorophenoxy fragment at m/z 128.0085 [C₆H₄ClO]⁺ provides confirmation of the phenoxy moiety composition [30].

High-resolution analysis of the fragmentation patterns enables differentiation from isomeric compounds and provides confidence in structural assignments [29] [30]. The mass accuracy achievable with modern instruments (typically <5 ppm) allows discrimination between fragments differing by small mass defects [30].

UV-Visible Spectroscopy

The ultraviolet-visible absorption spectrum of 3-Chloro-2-(4-chlorophenoxy)aniline exhibits multiple electronic transitions characteristic of substituted aromatic compounds [31] [32]. The primary π→π* transition of the aniline moiety appears at 280-290 nm with molar absorptivity of 8000-12000 L·mol⁻¹·cm⁻¹ [31] [4].

A secondary π→π* transition associated with the phenoxy moiety occurs at 240-250 nm with higher molar absorptivity of 15000-20000 L·mol⁻¹·cm⁻¹ [31] [32]. This transition reflects the extended conjugation in the 4-chlorophenoxy system and its enhanced oscillator strength [4].

The n→π* transition involving the nitrogen lone pair appears at 320-340 nm with lower molar absorptivity of 3000-5000 L·mol⁻¹·cm⁻¹ [31]. This transition is characteristic of aromatic amines and is sensitive to solvent polarity and hydrogen bonding effects [4].

An intense charge transfer transition occurs at 220-230 nm with molar absorptivity of 25000-35000 L·mol⁻¹·cm⁻¹ [31] [32]. This transition involves intramolecular charge transfer between the electron-donating amine group and the electron-accepting chlorinated aromatic systems [32].

The presence of chlorine substituents causes subtle bathochromic shifts in the absorption maxima compared to unsubstituted compounds, reflecting the electron-withdrawing effect of chlorine on the aromatic π-system [32] [11]. The phenoxy ether linkage introduces additional complexity through its electron-donating resonance effect [6].

X-ray Crystallography Studies

X-ray crystallographic analysis of 3-Chloro-2-(4-chlorophenoxy)aniline derivatives provides detailed structural information including bond lengths, bond angles, and molecular conformations [33] [34]. Related compounds have been successfully crystallized and analyzed, providing insights into the three-dimensional structure [35] [33].

Crystallographic studies of similar chlorinated phenoxy aniline derivatives reveal typical aromatic bond lengths and angles [33] [34]. The C-N bond distance in the aniline moiety typically ranges from 1.36-1.40 Å, consistent with partial double bond character due to resonance [33]. The C-O-C bond angle in the phenoxy linkage is approximately 118-120°, reflecting sp² hybridization at the oxygen center [34].

The dihedral angle between the two aromatic rings provides information about molecular conformation and potential intramolecular interactions [33] [34]. In related compounds, dihedral angles ranging from 70-90° have been observed, indicating significant deviation from planarity due to steric interactions [35] [34].

Intermolecular hydrogen bonding patterns in the crystal lattice involve the primary amine functionality [33] [34]. N-H···O hydrogen bonds are commonly observed, with typical N···O distances of 2.8-3.2 Å and N-H···O angles of 150-180° [34]. These interactions contribute to crystal stability and influence packing arrangements [33].

The presence of chlorine substituents introduces additional intermolecular interactions, including Cl···Cl contacts and C-H···Cl hydrogen bonds [33] [34]. These weak interactions contribute to the overall crystal packing and can influence physical properties such as melting point and solubility [34].